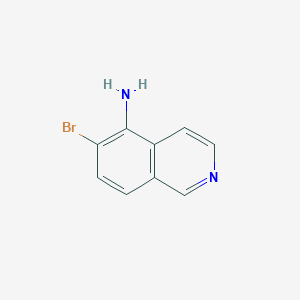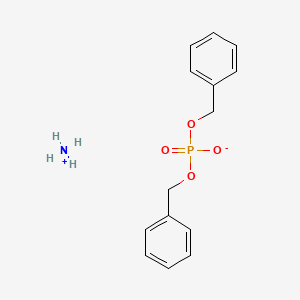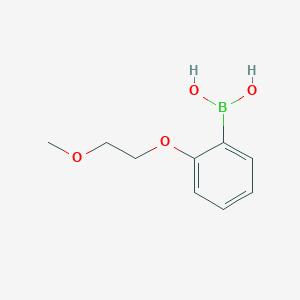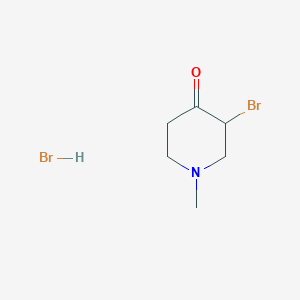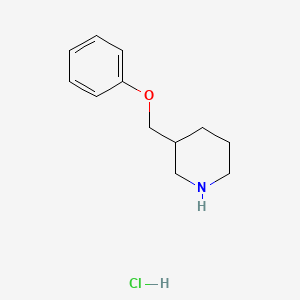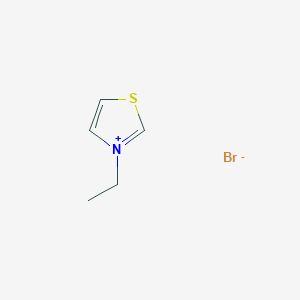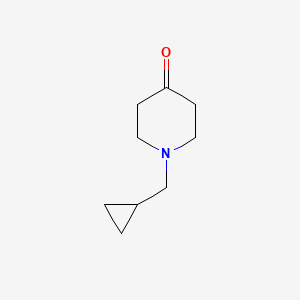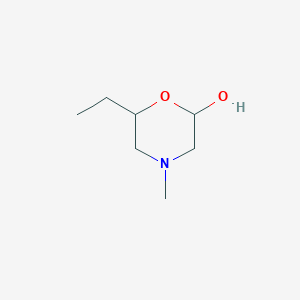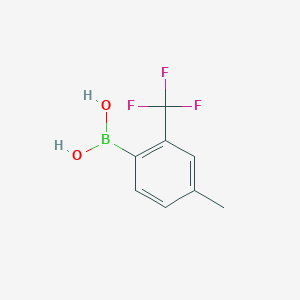
(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid
Descripción general
Descripción
(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid, also known as 4-M-TFPBA, is a boronic acid derivative that has been studied extensively for its potential applications in various scientific research fields. It has been found to possess a variety of properties, including strong acidity, very low toxicity, and high stability. These characteristics make 4-M-TFPBA an ideal candidate for use in a range of laboratory experiments, from organic synthesis to biochemical analyses.
Aplicaciones Científicas De Investigación
Pharmaceutical Research
(4-Methyl-2-(trifluoromethyl)phenyl)boronic acid: is utilized in pharmaceutical research, particularly in the synthesis of drug candidates. Its boronic acid group is instrumental in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing complex organic molecules . This reaction is widely used for the creation of biologically active compounds, including potential medications.
Material Science
In material science, this compound serves as a building block for creating new materials. Its unique structure allows for the development of organic electronic devices and polymeric materials . The boronic acid moiety can be used to introduce boron into polymers, which can alter their physical properties and potentially lead to new types of materials .
Analytical Chemistry
In analytical chemistry, (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid can be used as a reagent or standard in chromatographic methods to quantify or identify other compounds. Its stability and reactivity make it suitable for use in various analytical techniques .
Biochemistry
This compound finds applications in biochemistry for studying enzyme interactions and metabolic pathways . The trifluoromethyl group can act as a bioisostere, mimicking the metabolic properties of other functional groups in biochemical assays .
Environmental Science
In environmental science, researchers may use (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid to study the environmental fate of boronic acids and their derivatives. It can also be used to develop sensors for detecting boron-containing compounds in environmental samples .
Agricultural Chemistry
The compound’s role in agricultural chemistry includes the development of new agrochemicals . Its boronic acid group can be crucial for creating molecules with herbicidal or fungicidal properties, contributing to the protection of crops and yield improvement .
Mecanismo De Acción
Target of Action
The primary target of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group is transferred from the compound to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability are currently unknown.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of (4-Methyl-2-(trifluoromethyl)phenyl)boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, in which the compound is used, is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
Propiedades
IUPAC Name |
[4-methyl-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-2-3-7(9(13)14)6(4-5)8(10,11)12/h2-4,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOJXIIVCMNOSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609595 | |
| Record name | [4-Methyl-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1021860-94-5 | |
| Record name | [4-Methyl-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




